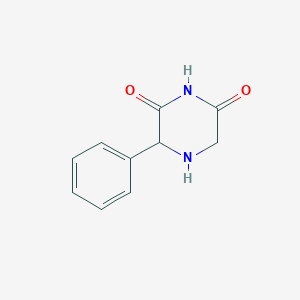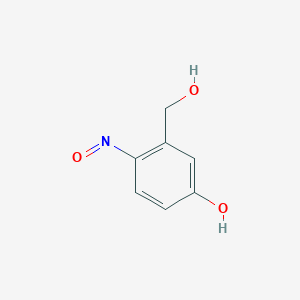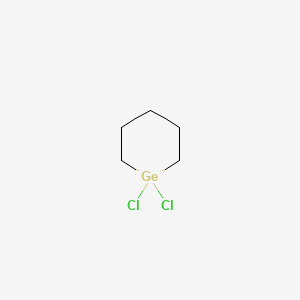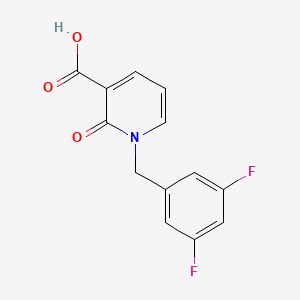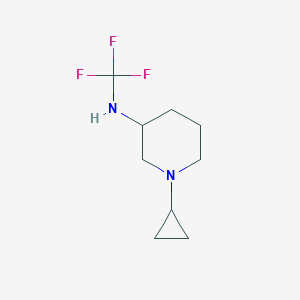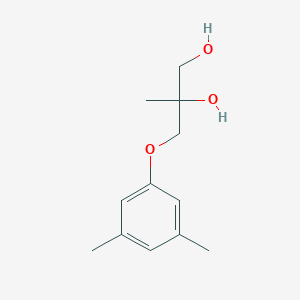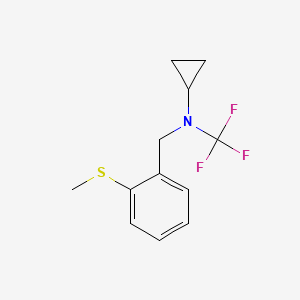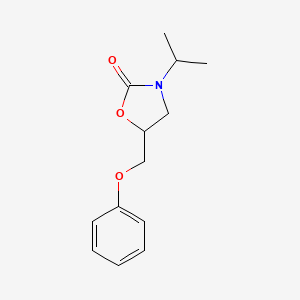
3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone typically involves the chloromethylation of the aromatic ring using hydrochloric acid and paraformaldehyde, followed by a Williamson ether synthesis employing metallic reagents . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For instance, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone used as an antibiotic.
Tedizolid: A more potent derivative of linezolid.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
3-Isopropyl-5-(phenoxymethyl)-2-oxazolidinone is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5-(phenoxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17NO3/c1-10(2)14-8-12(17-13(14)15)9-16-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Clé InChI |
MXVRQYRDTPBYJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(OC1=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



